1-(4-Methylfuran-2-yl)propan-1-one

Description

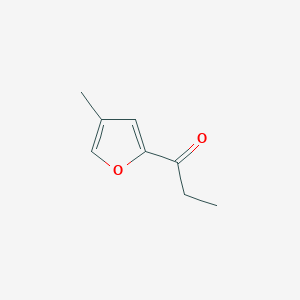

1-(4-Methylfuran-2-yl)propan-1-one is a ketone derivative featuring a furan ring substituted with a methyl group at the 4-position and a propan-1-one moiety at the 2-position. The furan ring, a five-membered aromatic heterocycle containing oxygen, imparts distinct electronic and steric properties to the compound.

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

1-(4-methylfuran-2-yl)propan-1-one |

InChI |

InChI=1S/C8H10O2/c1-3-7(9)8-4-6(2)5-10-8/h4-5H,3H2,1-2H3 |

InChI Key |

YUQJMYLEYQSEEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylfuran-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylfuran with propanone in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylfuran-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

1-(4-Methylfuran-2-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives may have biological activity, making it a subject of study in medicinal chemistry.

Industry: Used in the production of fine chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Methylfuran-2-yl)propan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The furan ring and ketone group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 1-(4-Methylfuran-2-yl)propan-1-one, highlighting substituent differences and their implications:

Key Observations :

- Steric Hindrance : The methyl group at the furan 4-position may introduce steric constraints, affecting reaction kinetics or binding in biological systems.

- Biological Activity: Phenyl-substituted analogs (e.g., 4-MMC, 4-FMC) exhibit psychoactive properties due to aminoalkyl substitutions, whereas furan derivatives are less studied in this context .

Inferences for this compound :

Physicochemical and Functional Properties

- Solubility : Phenyl analogs like 4-FMC HCl are water-soluble , whereas alkyl-substituted derivatives (e.g., 1-(4-Ethylphenyl)-2-methylpropan-1-one) are likely lipophilic . The furan analog may exhibit intermediate polarity.

- Thermal Stability : Aromatic ketones generally show higher thermal stability than aliphatic counterparts due to resonance stabilization.

- Spectroscopic Identification : Techniques such as IR and NMR (commonly analyzed using programs like SHELX or Multiwfn ) can differentiate substituent effects on spectral peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.